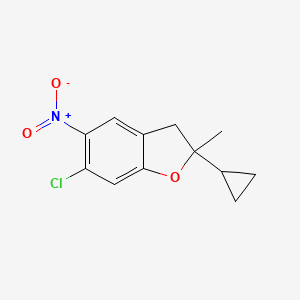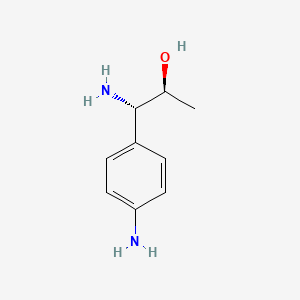
(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of two amino groups and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Reduction: The precursor undergoes a reduction reaction to introduce the amino groups.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (1S,2S) enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:
Catalytic Hydrogenation: Using a suitable catalyst to achieve the reduction step efficiently.
Enzymatic Resolution: Employing enzymes for the chiral resolution step to obtain the desired enantiomer with high selectivity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-amino-1-(4-aminophenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.
(1S,2S)-1-amino-1-(3-aminophenyl)propan-2-ol: A similar compound with the amino group in a different position on the benzene ring.
(1S,2S)-1-amino-1-(4-hydroxyphenyl)propan-2-ol: A compound with a hydroxyl group instead of an amino group on the benzene ring.
Uniqueness
(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of two amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industry.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,10-11H2,1H3/t6-,9+/m0/s1 |
InChI Key |
IOVJYGMZIKSGLI-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)N)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13032361.png)

![8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13032368.png)
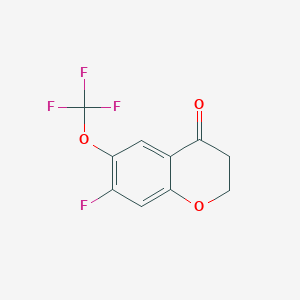
![1-Methyl-6-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032378.png)
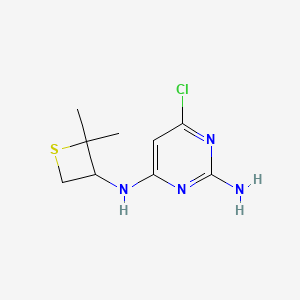



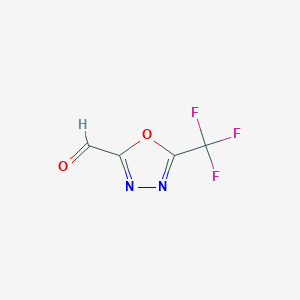
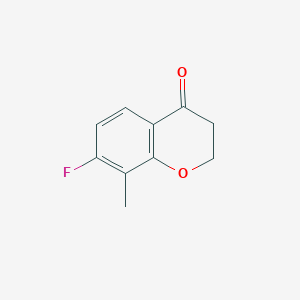
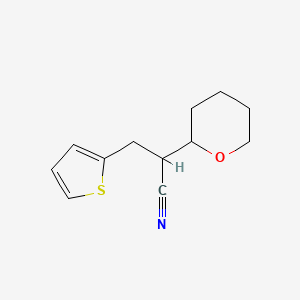
![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13032420.png)
